![molecular formula C6H9BrClNO B1613920 2-Bromo-3-[(methylamino)methyl]furan hydrochloride CAS No. 926921-76-8](/img/structure/B1613920.png)

2-Bromo-3-[(methylamino)methyl]furan hydrochloride

Overview

Description

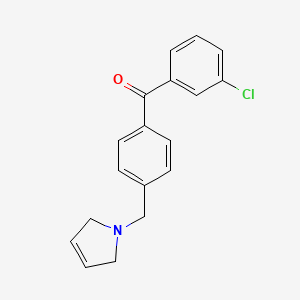

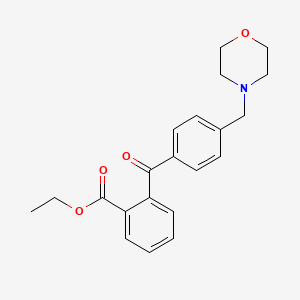

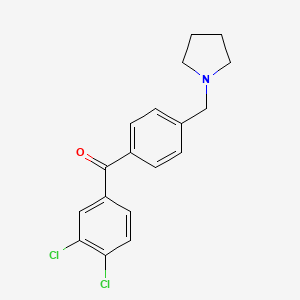

“2-Bromo-3-[(methylamino)methyl]furan hydrochloride” is a specialty product used for proteomics research applications . Its molecular formula is C6H9BrClNO, with an average mass of 226.499 Da and a monoisotopic mass of 224.955597 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is substituted at the 3-position with a bromomethyl group and at the 2-position with a methylaminomethyl group .Scientific Research Applications

Conversion into Phosphinines

The conversion of furan compounds into phosphinines involves cycloadducts between furan compounds and a methylenechlorophosphane pentacarbonyltungsten complex, subsequently transformed into 2-bromophosphinine complexes. This process signifies the compound's potential in synthesizing phosphorus-containing heterocycles, which are valuable in materials science and organic synthesis (Mao & Mathey, 2011).

Bromination Specificity

Research on the bromination of furan derivatives has shown specific reactions leading to various brominated products, demonstrating the compound's role in synthetic chemistry for the creation of targeted molecules with potential applications in drug development and materials science (Saldabol et al., 1975).

Cyclization to Diimino-Furans

A novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides forms substituted 2,5-diimino-furans, serving as precursors to maleamides. This pathway highlights the compound's utility in organic synthesis, particularly in constructing complex nitrogen-containing heterocycles (Jiang et al., 2014).

Creation of Methylthio-Substituted Derivatives

The synthesis of 3-methylthio-substituted furans from aryl methyl ketones illustrates the compound's versatility in functionalizing furan rings, paving the way for the development of novel organosulfur compounds with applications ranging from materials science to pharmaceuticals (Yin et al., 2008).

Corrosion Inhibition

Furan derivatives, including those related to "2-Bromo-3-[(methylamino)methyl]furan hydrochloride," have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds show potential in industrial applications for protecting metals against corrosion (Khaled & El-maghraby, 2014).

Synthesis of Bromo(diethoxyphosphorylmethyl)furans

The synthesis of previously unknown bromo(diethoxyphosphorylmethyl)furans, including regioisomers, indicates the compound's significance in creating phosphorylated furan derivatives. These compounds have potential applications in the development of new materials and as intermediates in organic synthesis (Pevzner, 2009).

Properties

IUPAC Name |

1-(2-bromofuran-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO.ClH/c1-8-4-5-2-3-9-6(5)7;/h2-3,8H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLBKUAMHLATCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(OC=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640424 | |

| Record name | 1-(2-Bromofuran-3-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-76-8 | |

| Record name | 1-(2-Bromofuran-3-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613852.png)

![Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613855.png)